

Torkinib PP242 validation in genetic models

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Compound Focus: Torkinib

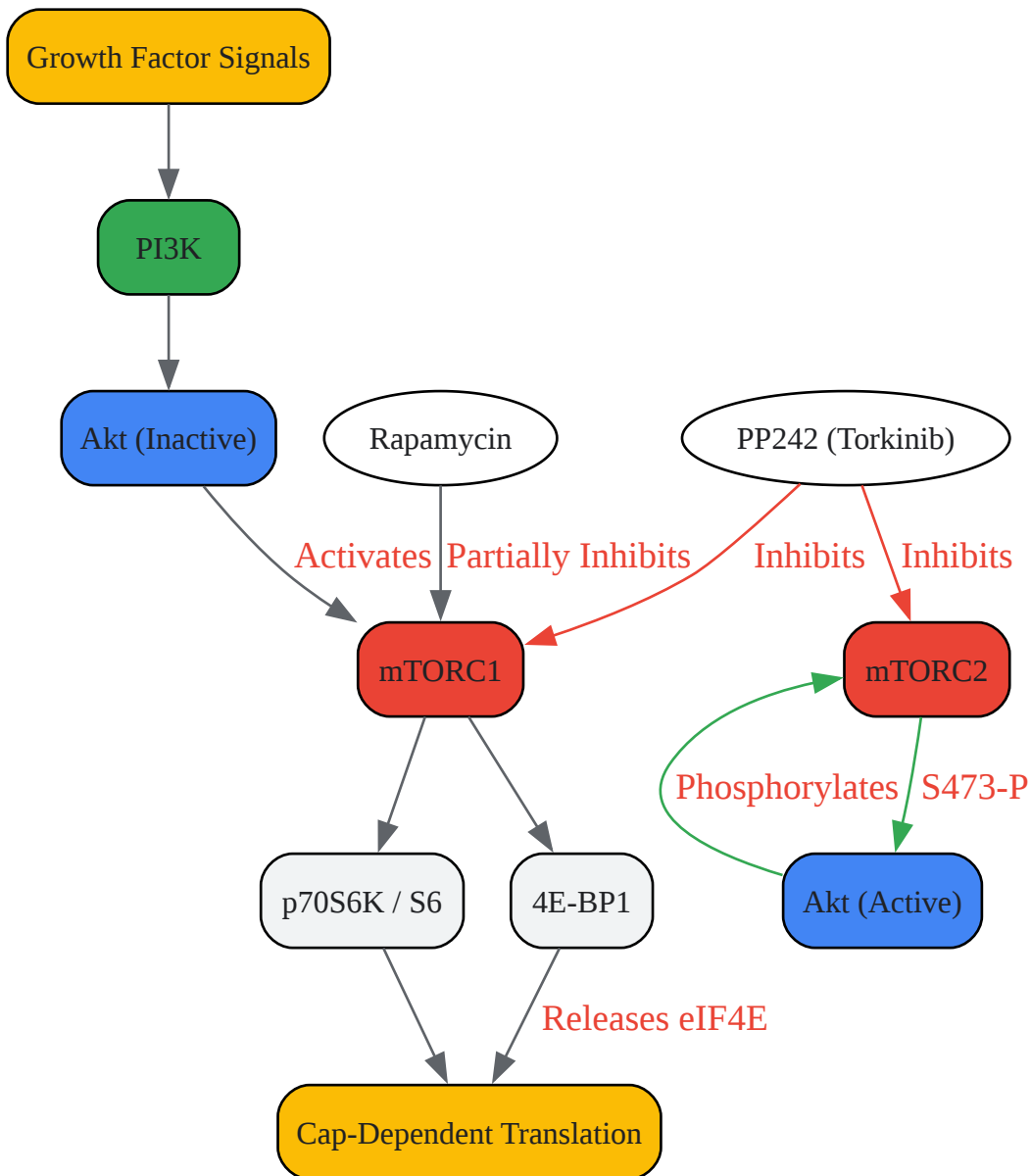
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Mechanism of Action and Key Differentiator

The core value of PP242 lies in its ability to bind directly to the ATP-binding site of mTOR, leading to complete inhibition of its kinase activity. The diagram below illustrates its mechanism and the critical functional difference compared to rapamycin.



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As the diagram shows, unlike rapamycin, PP242 directly and completely inhibits the kinase activity of both mTOR complexes [1]. This leads to a more profound suppression of downstream signaling, resulting in enhanced inhibition of cap-dependent translation and stronger anti-proliferative effects in cells [2] [1].

Quantitative Potency and Selectivity Profile

The following table summarizes the key quantitative data that validates PP242's potency and selectivity against mTOR and related kinases from cell-free assays [2] [3] [4].

Table 1: In Vitro Inhibitory Activity (IC₅₀) of PP242

Target Kinase	IC ₅₀ Value	Selectivity vs. mTOR
mTOR	8 nM	-
mTORC1	30 nM	-
mTORC2	58 nM	-
PI3K p110δ	100 nM	>10-fold
DNA-PK	410 nM	>50-fold
PDGFR	410 nM	>50-fold
PI3K p110γ	1.3 μM	>100-fold
PI3K p110α	2.0 μM	>100-fold
PI3K p110β	2.2 μM	>100-fold

PP242 demonstrates remarkable selectivity, inhibiting only a few other kinases when tested at concentrations 100-fold above its IC₅₀ for mTOR [2] [1]. This clean profile makes it a valuable tool for attributing observed cellular effects specifically to mTOR inhibition.

Functional Validation in Biological Models

PP242's activity has been extensively validated across various cellular and animal models. The table below outlines key experimental findings.

Table 2: Key Experimental Findings from Biological Models

Model System	Experimental Findings	Reference
BT549 Cells	Dose-dependent (0.04-10 μ M) inhibition of Akt, p70S6K, and S6 phosphorylation.	[2]
Primary MEFs	More potent inhibition of cell proliferation and 4EBP1 phosphorylation than rapamycin.	[2] [1]
p190-BCR-ABL transformed murine BM cells	GI ₅₀ = 12 nM; oral administration (60 mg/kg/day) delayed leukemia onset in mice.	[2]
Multiple Myeloma Cells (e.g., 8226)	More effective than rapamycin at inducing cyto-reduction and apoptosis; inhibited tumor growth in mice.	[2]
Various Solid Tumor Cell Lines	Inhibited growth of SKOV3, PC3, 786-O, and U87 cells with GI ₅₀ values ranging from 0.19 to 2.13 μ M.	[2]
C57BL/6 Mice	In vivo inhibition of Akt S473 and T308 phosphorylation in metabolic tissues (fat, liver).	[2] [3]

Experimental Protocols

For researchers looking to replicate these studies, here are detailed methodologies for key experiments cited in the data.

1. In Vitro mTOR Kinase Assay [2]

- **Key Reagents:** Recombinant mTOR, PHAS-1/4EBP1 substrate.
- **Procedure:** Incubate recombinant mTOR with a serial dilution of PP242 (e.g., 50-0.001 μ M) in an assay buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween, 10 μ M ATP, and 3 μ g/mL BSA.
- **Reaction:** Initiate by adding the 4EBP1 substrate (2 mg/mL).
- **Detection:** Terminate reactions by spotting onto nitrocellulose. Wash membranes, dry, and quantify transferred radioactivity using phosphorimaging.
- **Analysis:** Calculate IC₅₀ by fitting data to a sigmoidal dose-response curve.

2. Cell Proliferation Assay (e.g., in MEFs) [2] [4]

- **Cell Plating:** Plate cells (e.g., MEFs) in 96-well plates at ~30% confluence and allow to adhere overnight.
- **Compound Treatment:** Treat cells with a dose range of PP242 (e.g., 1 nM to 10 μ M), rapamycin, or vehicle control (0.1% DMSO) for 72 hours.
- **Viability Measurement:** Add resazurin sodium salt (440 μ M) to each well and incubate for 18 hours.
- **Readout:** Measure fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) using a plate reader.

3. In Vivo Efficacy and Target Engagement [2] [4]

- **Animal Model:** C57BL/6 mice (e.g., 6-week-old males).
- **Dosing:** Administer PP242 (e.g., 0.4 mg per mouse) or vehicle via intraperitoneal (IP) injection.
- **Stimulation:** After a short period (e.g., 10 minutes), challenge mice with insulin (250 mU, IP) to stimulate the PI3K-Akt-mTOR pathway.
- **Tissue Collection:** Euthanize mice 15 minutes post-insulin injection. Harvest tissues (e.g., fat, liver, muscle), snap-freeze in liquid nitrogen, and homogenize.
- **Analysis:** Analyze tissue lysates by Western blot to assess phosphorylation status of Akt (S473, T308), S6, and 4EBP1.

Key Advantages for Research

When comparing PP242 to other inhibitors, particularly rapamycin, its primary advantages for research include:

- **Dual Complex Inhibition:** Its ability to simultaneously target both mTORC1 and mTORC2 allows for a complete shutdown of mTOR signaling, helping to dissect the unique and overlapping functions of these complexes [1].
- **Superior mTORC1 Inhibition:** PP242 is a more effective mTORC1 inhibitor than rapamycin, as it fully inhibits phosphorylation of 4EBP1, a key substrate involved in cap-dependent translation that is partially resistant to rapamycin [1].
- **Tool for Akt Regulation:** By inhibiting mTORC2, PP242 provides a direct pharmacological means to study the regulation of Akt phosphorylation at S473 and its contribution to full Akt activation [1].

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